molecular formula C19H16N2O5S B13379142 2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid

2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid

Cat. No.: B13379142
M. Wt: 384.4 g/mol
InChI Key: URLASOHMRNOFRQ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound that features a unique structure combining a thiazolidinone ring, a phenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common route includes the condensation of 2-methoxy-4-formylphenoxyacetic acid with 4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The phenoxyacetic acid moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a thiazolidinone ring and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H16N2O5S/c1-25-15-9-12(7-8-14(15)26-11-17(22)23)10-16-18(24)21-19(27-16)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,23)(H,20,21,24)/b16-10-

InChI Key

URLASOHMRNOFRQ-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.